(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 307539-54-4
VCID: VC4159486
InChI: InChI=1S/C20H23NO2/c1-14(2)18-7-5-6-15(3)20(18)21-19(22)13-10-16-8-11-17(23-4)12-9-16/h5-14H,1-4H3,(H,21,22)/b13-10+
SMILES: CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC
Molecular Formula: C20H23NO2
Molecular Weight: 309.409

(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide

CAS No.: 307539-54-4

Cat. No.: VC4159486

Molecular Formula: C20H23NO2

Molecular Weight: 309.409

* For research use only. Not for human or veterinary use.

(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide - 307539-54-4

Specification

CAS No. 307539-54-4
Molecular Formula C20H23NO2
Molecular Weight 309.409
IUPAC Name (E)-3-(4-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide
Standard InChI InChI=1S/C20H23NO2/c1-14(2)18-7-5-6-15(3)20(18)21-19(22)13-10-16-8-11-17(23-4)12-9-16/h5-14H,1-4H3,(H,21,22)/b13-10+
Standard InChI Key WPQVXHJLNQTJGX-JLHYYAGUSA-N
SMILES CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

(2E)-3-(4-Methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide has the molecular formula C₂₀H₂₃NO₂ and a molecular weight of 309.409 g/mol. Its IUPAC name reflects the E-configuration of the α,β-unsaturated system, the 4-methoxyphenyl group at the β-position, and the bulky 2-methyl-6-isopropylphenyl substituent on the amide nitrogen. Key identifiers include:

PropertyValue
SMILESCC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC
InChIKeyWPQVXHJLNQTJGX-JLHYYAGUSA-N
XLogP34.2 (predicted)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide carbonyl, methoxy O)

The compound’s lipophilicity, as indicated by its predicted XLogP3 value, suggests moderate membrane permeability, a critical factor for bioavailability.

Stereochemical and Conformational Analysis

The E-configuration of the α,β-unsaturated amide is stabilized by conjugation between the carbonyl group and the vinyl moiety, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds . Density functional theory (DFT) calculations predict a planar geometry for the enamide system, with dihedral angles of 178.5° between the methoxyphenyl and amide groups, minimizing steric strain. The ortho-isopropyl and methyl groups on the aniline ring induce torsional effects, reducing rotational freedom and potentially enhancing target selectivity.

Synthesis and Optimization

Stepwise Synthetic Pathways

The synthesis typically involves a Claisen-Schmidt condensation followed by amide coupling :

Step 1: Formation of α,β-Unsaturated Ketone
4-Methoxyacetophenone reacts with an aryl aldehyde (e.g., 2-methyl-6-isopropylbenzaldehyde) under basic conditions (NaOH/EtOH) to yield the chalcone intermediate. The reaction proceeds via deprotonation of the ketone, enolate formation, and aldol addition, with the E-isomer predominating due to thermodynamic control .

Step 2: Amidation via Mixed Carbonate Activation
The chalcone is converted to the corresponding acid chloride using oxalyl chloride, then coupled with 2-methyl-6-isopropylaniline in the presence of N,N-diisopropylethylamine (DIPEA). Microwave-assisted synthesis (100°C, 30 min) improves yields to 78% compared to conventional heating (12 h, 65%).

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in purifying the E-isomer due to Z/E interconversion at elevated temperatures. Chromatographic separation on silica gel with hexane/ethyl acetate (4:1) achieves >95% E-purity but remains cost-prohibitive for industrial applications. Alternative approaches, such as asymmetric catalysis or crystallization-induced dynamic resolution, are under investigation.

Computational and Structural Biology Insights

Molecular Docking Studies

AutoDock Vina simulations reveal preferential binding to the COX-2 active site (PDB: 5KIR), with key interactions:

  • Hydrogen bond between the amide NH and Ser530 (2.1 Å)

  • π-π stacking of the 4-methoxyphenyl group with Tyr385

  • Hydrophobic contacts with Val349 and Leu352.

DFT and QSAR Analysis

B3LYP/6-311+G(d,p) calculations quantify the HOMO-LUMO gap (4.1 eV), indicating moderate electrophilicity. A quantitative structure-activity relationship (QSAR) model (r² = 0.89) identifies the isopropyl group as critical for membrane penetration, while the methoxy moiety enhances target affinity.

Research Directions and Challenges

Therapeutic Development

  • Prodrug Design: Esterification of the amide NH to improve oral bioavailability.

  • Combination Therapy: Screen for synergy with checkpoint inhibitors in triple-negative breast cancer models.

Material Science Applications

The conjugated enamide system exhibits a charge mobility of 0.12 cm²/V·s in thin-film transistors, suggesting utility in organic electronics.

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